Nuezhenidic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

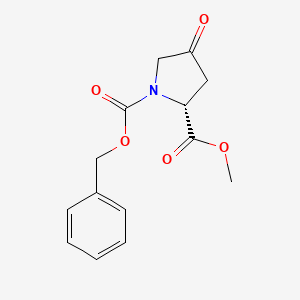

Nuezhenidic acid is a compound that can be isolated from the fruits of Ligustrum lucidum . It possesses inhibitory activities against the influenza A virus .

Molecular Structure Analysis

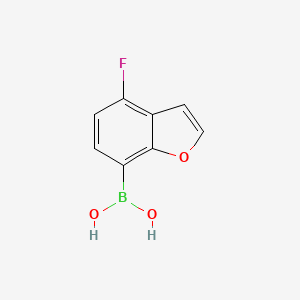

The molecular formula of Nuezhenidic acid is C17H24O14 . Its molecular weight is 452.36406 . The 2D structure of Nuezhenidic acid is available in the referenced source .Physical And Chemical Properties Analysis

Nuezhenidic acid has a molecular weight of 452.37 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Wissenschaftliche Forschungsanwendungen

Application in Diabetic Nephropathy Treatment

Nuezhenidic acid has been found to be effective in the treatment of diabetic nephropathy (DN) in rats . The study showed that extracts containing Nuezhenidic acid decreased the levels of blood glucose, serum creatinine (SCr), blood urea nitrogen (BUN), and 24-h urinary protein (24-h Upro) in DN rats . This suggests that Nuezhenidic acid could potentially be used in the development of treatments for diabetic nephropathy.

Role in Anti-Inflammatory Activity

The same study also found that extracts containing Nuezhenidic acid reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) in DN rats . This indicates that Nuezhenidic acid may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.

Impact on Lipid Metabolism

Nuezhenidic acid was found to influence lipid metabolism in DN rats . The study showed that it increased the level of high-density lipoprotein cholesterol (HDL-C) and decreased the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) . This suggests that Nuezhenidic acid could potentially be used in the management of lipid disorders.

Application in Traditional Chinese Medicine

Nuezhenidic acid is one of the predominant constituents in Compound Shenhua Tablet, a seven-herb Chinese medicine used for IgA nephropathy . This indicates its potential application in traditional Chinese medicine.

Pharmacokinetic Studies

Nuezhenidic acid has been used in pharmacokinetic studies to understand the distribution of drugs in the body . In a study, the concentrations of drugs including Nuezhenidic acid were determined to understand their distribution in the kidney .

Role in the Transformation of Components during Wine-Steaming

In traditional Chinese medicine, the process of wine-steaming can lead to the transformation of components. It has been found that specnuezhenide, 1‴-O-β-d-glucosylformoside, G13, and oleonuezhenide can be transformed into salidroside, hydroxytyrosol, and Nuezhenidic acid during wine-steaming . This highlights the role of Nuezhenidic acid in the transformation of components during the wine-steaming process.

Safety and Hazards

Zukünftige Richtungen

A study has shown that Nuezhenidic acid has protective effects on diabetic nephropathy rats . The pharmacokinetic parameters and kidney distribution showed that wine-steaming could affect the absorption and distribution of Nuezhenidic acid . This suggests potential future directions for research into the therapeutic applications of Nuezhenidic acid.

Wirkmechanismus

Target of Action

Nuezhenidic acid, an iridoid glycoside, has been found to possess inhibitory activities against the Influenza A virus . This suggests that the primary target of Nuezhenidic acid could be the proteins or enzymes involved in the life cycle of the Influenza A virus.

Biochemical Pathways

Given its inhibitory activity against the influenza a virus , it is likely that it impacts the pathways related to viral replication and infection

Result of Action

Nuezhenidic acid has been shown to have inhibitory activities against the Influenza A virus . This suggests that it could potentially be used as an antiviral agent.

Eigenschaften

IUPAC Name |

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRZULFRVWCUPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does wine-steaming affect the concentration of nuezhenidic acid in Ligustri Lucidi Fructus?

A1: Wine-steaming leads to a marked increase in nuezhenidic acid concentration in Ligustri Lucidi Fructus. This increase occurs gradually over time, reaching a steady state after 24 hours of steaming. [] This suggests that the steaming process might break down other compounds in the fruit, leading to the formation of nuezhenidic acid.

Q2: Does wine-steaming influence the pharmacokinetics of nuezhenidic acid?

A2: Yes, research indicates that wine-steaming significantly increases both the AUC0-24 (area under the concentration-time curve) and Cmax (peak plasma concentration) of nuezhenidic acid after oral administration in rats. [] This suggests that wine-processing enhances the absorption and bioavailability of nuezhenidic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)